Ald-CH2-PEG2-NHBoc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

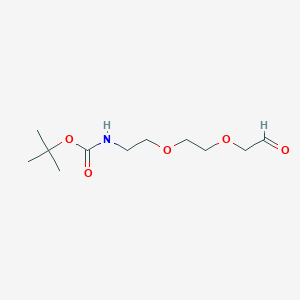

Ald-CH2-PEG2-NHBoc, also known as Aldehyde-CH2-Polyethylene Glycol2-N-tert-Butoxycarbonyl, is a chemical compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . This compound is a polyethylene glycol derivative that contains an aldehyde group and a Boc-protected amine group. It is widely used in various fields of scientific research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG2-NHBoc typically involves the reaction of polyethylene glycol with an aldehyde-containing reagent and a Boc-protected amine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes purification steps such as column chromatography or recrystallization to obtain the compound with high purity (≥95%) .

Analyse Des Réactions Chimiques

Types of Reactions

Ald-CH2-PEG2-NHBoc undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Acyl chlorides in the presence of a base like triethylamine in dichloromethane.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Primary alcohol derivatives.

Substitution: Amide or sulfonamide derivatives.

Applications De Recherche Scientifique

Ald-CH2-PEG2-NHBoc has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of advanced materials and coatings with specific functional properties.

Mécanisme D'action

The mechanism of action of Ald-CH2-PEG2-NHBoc involves its ability to form covalent bonds with various functional groups. The aldehyde group can react with primary amines to form imines or with hydrazines to form hydrazones. The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can then participate in further chemical reactions. These properties make this compound a versatile reagent in chemical synthesis and modification of biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-NH-PEG-NH2: A linear heterobifunctional polyethylene glycol reagent containing an amine group and a Boc-protected amine.

Ald-CH2-PEG-NHBoc: Similar to Ald-CH2-PEG2-NHBoc but with a different polyethylene glycol chain length.

Uniqueness

This compound is unique due to its specific combination of an aldehyde group and a Boc-protected amine group, which allows for selective and versatile chemical modifications. Its polyethylene glycol chain provides solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Activité Biologique

Ald-CH2-PEG2-NHBoc is a PEG-based compound that has gained attention in bioconjugation strategies due to its unique chemical properties. This compound features an aldehyde group that allows for reversible conjugation with primary amines, aminooxy, and hydrazide groups, forming stable yet reversible oxime or hydrazone linkages. The presence of a PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making it suitable for various biomedical applications, including drug delivery and antibody-drug conjugates (ADCs) .

- Molecular Structure : this compound consists of a PEG chain with an aldehyde functional group and a Boc-protected amine. The Boc group can be removed under mild acidic conditions to expose the amine for further conjugation reactions.

- Solubility : The PEG spacer significantly increases the solubility of the compound in aqueous media, which is crucial for biological applications .

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Drug Delivery Systems

This compound is utilized in drug delivery systems where it can facilitate the conjugation of therapeutic agents to antibodies or other targeting moieties. This enhances the specificity and efficacy of drug delivery while minimizing off-target effects.

2. Antibody-Drug Conjugates (ADCs)

The aldehyde functionality allows for the formation of stable linkages with antibodies through hydrazone or oxime bonds. This method is particularly advantageous as it provides a reversible linkage that can be cleaved under specific physiological conditions, potentially releasing the drug at the target site .

3. Biocompatibility and Toxicity

Studies have shown that PEGylated compounds generally exhibit improved biocompatibility and reduced immunogenicity. The incorporation of this compound into therapeutic formulations has been associated with enhanced pharmacokinetic profiles, leading to prolonged circulation times in vivo .

Case Studies

- In Vivo Studies : Research involving PEG-based linkers like this compound has demonstrated significant improvements in drug efficacy when used in ADCs targeting cancer cells. For instance, studies have shown that ADCs utilizing PEG linkers exhibit higher tumor accumulation and reduced systemic toxicity compared to non-PEGylated counterparts .

- Mechanistic Studies : Mechanistic investigations reveal that the bioactivity of this compound is largely attributed to its ability to enhance solubility and stability of conjugated drugs, leading to better therapeutic outcomes in preclinical models .

Data Tables

| Property | Value |

|---|---|

| Purity (HPLC) | 95-98% |

| Molecular Weight | 651.7 g/mol |

| Solubility | High in aqueous media |

| Functional Groups | Aldehyde, Amine (Boc-protected) |

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h5H,4,6-9H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCFRDOVUYWAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.